Detda

Description

Properties

IUPAC Name |

2,4-diethyl-6-methylbenzene-1,3-diamine;4,6-diethyl-2-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H18N2/c1-4-8-6-9(5-2)11(13)7(3)10(8)12;1-4-8-6-7(3)10(12)9(5-2)11(8)13/h2*6H,4-5,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXVKAPCSIXGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1N)C)N)CC.CCC1=C(C(=C(C(=C1)C)N)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyltoluenediamine appears as a dark clear mobile liquid with an amine odor. Partially soluble in water and denser than water. Vapors are heavier than air. Corrosive to the eyes, skin, mouth, stomach and throat. Vapors may irritate the eyes and damage the upper respiratory tract. May be toxic by skin absorption and ingestion. | |

| Record name | DIETHYLTOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

75389-89-8 | |

| Record name | DIETHYLTOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyltoluenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075389898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyltoluenediamine (DETDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyltoluenediamine (DETDA), a sterically hindered aromatic diamine widely utilized as a chain extender and curing agent in the polymer industry. The document details its chemical structure, physicochemical properties, and primary applications, with a focus on its role in polyurethane and epoxy resin systems. Detailed experimental protocols for its synthesis and use in polymer formulations are provided, alongside visualizations of key chemical processes to facilitate a deeper understanding of its reaction mechanisms.

Introduction

Diethyltoluenediamine (this compound) is a liquid aromatic organic molecule with the chemical formula C₁₁H₁₈N₂.[1] It is a crucial industrial chemical primarily used as a chain extender in polyurethane and polyurea elastomers and as a curing agent for epoxy resins.[2][3][4][5][6][7][8] The steric hindrance provided by the ethyl and methyl groups on the aromatic ring significantly influences its reactivity, making it less reactive than toluene diamine (TDA) but faster than other curatives like 4,4'-methylenebis(2-chloroaniline) (MOCA), for which it often serves as a less toxic alternative.[2][9] Commercial this compound is typically a mixture of 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine isomers.[10]

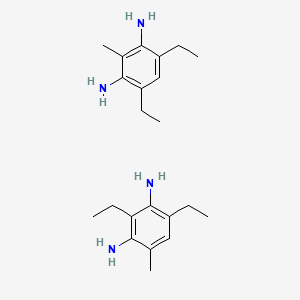

Chemical Structure and Isomers

This compound is characterized by a toluene core with two amine (-NH₂) groups and two ethyl (-CH₂CH₃) groups attached to the aromatic ring. The commercial product is predominantly a mixture of the 2,4- and 2,6-isomers.[8][11]

-

IUPAC Name: 2,4-Diethyl-6-methylbenzene-1,3-diamine[1]

-

CAS Number: 68479-98-1 (for the isomeric mixture)[1][2][6][11][12][13][14][15]

-

Isomer Mixture: Typically consists of 75-82% 3,5-diethyltoluene-2,4-diamine and 17-24% 3,5-diethyltoluene-2,6-diamine.[13]

Physicochemical Properties

This compound is a light yellow to amber transparent liquid with a characteristic amine odor.[2][12][14][16][17] Its liquid state at room temperature and low viscosity make it easy to handle and process in various applications.[6][9]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₁H₁₈N₂ | [2][3][6][13][14][15][16] |

| Molar Mass | 178.27 g/mol | [2][15][16] |

| Appearance | Light yellow to amber transparent liquid | [2][4][13][14][17] |

| Boiling Point | 301.4 - 308 °C at 760 mmHg | [2][4] |

| Density | 1.013 - 1.022 g/cm³ at 20 °C | [2][4] |

| Viscosity | 155 - 290 mPa·s at 20-25 °C | [4][13] |

| Flash Point | >135 °C | [4][15] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, acetone, and other polar organic solvents. | [2][10][16] |

| Vapor Pressure | 0.00106 mmHg at 25 °C | [2] |

Applications in Polymer Chemistry

This compound's primary utility lies in its function as a chain extender and curing agent, significantly enhancing the mechanical and thermal properties of polymers.

Polyurethane and Polyurea Systems

In polyurethane (PU) and polyurea (PUA) systems, this compound acts as a chain extender by reacting with isocyanate (-NCO) groups to form urea linkages.[3][16][18] This reaction is rapid, making it ideal for processes like Reaction Injection Molding (RIM) and spray polyurea applications where fast curing times are essential.[2][7][9][18] The incorporation of this compound enhances the strength, hydrolysis resistance, and thermal stability of the resulting polymer.[2][3]

The fundamental reaction involves the nucleophilic addition of the amine groups of this compound to the electrophilic carbon of the isocyanate groups.

References

- 1. This compound [benchchem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Chemical News Detail [m.chemball.com]

- 4. johnson-fine.com [johnson-fine.com]

- 5. gantrade.com [gantrade.com]

- 6. Diethyl Toluene Diamine – this compound-DETDA_QICHEN [qichenchemical.com]

- 7. johnson-fine.com [johnson-fine.com]

- 8. Palmer Holland, Inc. - Diethyl Toluene Diamine (this compound) - Amines - EP [products.palmerholland.com]

- 9. gantrade.com [gantrade.com]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. CN106946714A - A kind of synthetic technique of diethyltoluenediamine - Google Patents [patents.google.com]

- 12. wegochem.com [wegochem.com]

- 13. cbstyle.oss-cn-shanghai.aliyuncs.com [cbstyle.oss-cn-shanghai.aliyuncs.com]

- 14. chinayaruichem.com [chinayaruichem.com]

- 15. 68479-98-1 CAS MSDS (Diethyltoluenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. Diethyltoluenediamine: properties, applications of in polymer and safety_Chemicalbook [chemicalbook.com]

- 17. haihangindustry.com [haihangindustry.com]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Diethyltoluenediamine (DETDA): Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethyltoluenediamine (DETDA), a crucial amine-based chain extender and curing agent in the polymer industry. This document details the primary synthesis routes, reaction mechanisms, and the formation of byproducts. It includes structured data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the chemical processes involved.

Introduction to Diethyltoluenediamine (this compound)

Diethyltoluenediamine is an aromatic diamine characterized by its low viscosity and high reactivity, making it an essential component in the production of polyurethanes, polyureas, and epoxy resins. It serves as a chain extender and curing agent, significantly influencing the mechanical and thermal properties of the final polymer products. The synthesis of this compound primarily involves the ethylation of toluenediamine (TDA), a process that can be achieved through various catalytic pathways, each with its own set of advantages, challenges, and byproduct profiles.

Synthesis Pathways

The industrial production of this compound is dominated by two main synthetic routes: the traditional Lewis acid-catalyzed process and a more contemporary, environmentally conscious approach utilizing zeolite catalysts.

Traditional Synthesis: Lewis Acid Catalysis

The conventional method for this compound synthesis involves the ethylation of 2,4-toluenediamine (TDA) with ethylene in the presence of a Lewis acid catalyst, typically aluminum-based. This process is conducted at high temperatures and pressures.

Reaction Mechanism: The reaction proceeds through the formation of an "arylamine-aluminum" catalyst complex. The Lewis acid activates the TDA, making it more susceptible to electrophilic attack by ethylene. The ethylation occurs in a stepwise manner, first forming Monoethyltoluenediamine (ETDA) as an intermediate, which is then further ethylated to yield this compound.

Key Reaction Steps:

-

Catalyst Complex Formation: The Lewis acid catalyst (e.g., aluminum trichloride, alkylaluminum compounds) reacts with TDA to form an active catalyst complex.

-

First Ethylation: The catalyst complex reacts with ethylene to introduce the first ethyl group, forming ETDA.

-

Second Ethylation: The intermediate ETDA undergoes a second ethylation to produce the final this compound product.

Green Synthesis: Zeolite Catalysis

In response to the environmental concerns associated with Lewis acid catalysts, a greener synthesis route using solid acid zeolite catalysts has been developed. This method employs the ethylation of TDA with either ethylene or ethanol over a zeolite catalyst, such as HZSM-5.

Reaction Mechanism: The ethylation over zeolites is believed to occur primarily on the external acid sites of the catalyst. The Brønsted acid sites of the zeolite play a crucial role in activating the ethylating agent (ethylene or ethanol) and facilitating the electrophilic substitution on the amino groups of TDA.[1][2] Similar to the traditional method, the reaction proceeds through the formation of ETDA as an intermediate.

Advantages of Zeolite Catalysis:

-

Environmental Benefits: Zeolites are more environmentally benign compared to corrosive and hazardous Lewis acids.

-

Catalyst Reusability: Solid zeolite catalysts can be recovered and reused, reducing waste and operational costs.

-

Improved Selectivity: Catalyst properties, such as pore size and acidity, can be tuned to improve selectivity towards the desired this compound isomers.

Byproducts and Side Reactions

The primary challenge in this compound synthesis is controlling the selectivity of the ethylation reaction to minimize the formation of undesirable byproducts.

Major Byproduct:

-

Triethyl Toluene Diamine (TETDA): This is the most significant byproduct, formed through the excessive ethylation of this compound.[1][2] The formation of TETDA represents a loss of valuable reactants and can complicate the purification process.

Other Potential Byproducts:

-

Isomers of this compound: The ethylation can occur at different positions on the aromatic ring and the amino groups, leading to the formation of various this compound isomers. The primary isomers are typically 3,5-diethyl-2,4-toluenediamine and 3,5-diethyl-2,6-toluenediamine.

-

N-Alkylation Products: Besides the desired C-N bond formation on the amino group, side reactions involving alkylation on the nitrogen atom can occur, leading to a variety of secondary and tertiary amine byproducts.

-

Products of TDA Disproportionation: Under certain reaction conditions, TDA can undergo disproportionation reactions.

The formation of these byproducts is influenced by several factors, including the choice of catalyst, reaction temperature, pressure, and the molar ratio of reactants.

Quantitative Data Summary

The following tables summarize key quantitative data from representative this compound synthesis processes.

Table 1: Process Parameters and Performance of Different Catalytic Systems

| Parameter | Lewis Acid Catalysis (Patent CN101417953A) | Zeolite Catalysis (HZSM-5)[3] | Mixed Oxide Catalyst (CeO2-CuO/ZnO/Al2O3)[4] |

| Catalyst | "Arylamine-aluminum" complex | NaOH-treated HZSM-5 | CeO2-CuO/ZnO/Al2O3 |

| Ethylating Agent | Ethylene | Ethanol | Ethylene |

| Temperature | 290-330°C | 330°C | 220-230°C |

| Pressure | 6.0-8.0 MPa | Not specified | 3.0 MPa |

| Reaction Time | 0.75-1.2 hours | 5 hours | 3 hours |

| TDA Conversion | Not specified | 98.4% | Not specified |

| This compound Yield | 73-75% | Not specified | 93.7% |

| This compound Selectivity | Not specified | 58.8% (for SETH22) | 85.2% |

| This compound Purity | 95-97% | Not specified | 99.1% |

Table 2: Byproduct Distribution in Zeolite-Catalyzed Ethylation of 2,4-TDA [3]

| Product | Selectivity (%) |

| Monoethyl Toluene Diamine (ETDA) | 47.4% |

| Diethyl Toluene Diamine (this compound) | 58.8% |

Experimental Protocols

The following are generalized experimental protocols for the two primary synthesis routes of this compound.

Protocol for Lewis Acid-Catalyzed Synthesis

Materials:

-

2,4-Toluenediamine (TDA)

-

Aluminum powder

-

Zinc powder

-

Anhydrous aluminum chloride

-

Diethylaluminum chloride

-

Ethylene gas

-

Diphenyl ether or phenoxy biphenyl (for dilution)

Procedure:

-

Charge a high-pressure autoclave reactor with TDA and the catalyst components (aluminum powder, zinc powder, anhydrous aluminum chloride, and diethylaluminum chloride).

-

Heat the reactor to 150-200°C with stirring for 1-1.5 hours to form the "arylamine-aluminum" catalyst system. During this stage, hydrogen gas may be evolved.

-

Purge the reactor with a small amount of ethylene gas to remove the generated hydrogen.

-

Increase the reactor temperature to 290-330°C and introduce ethylene gas to a pressure of 6.0-8.0 MPa. Maintain these conditions for 0.75-1.2 hours.

-

After the reaction is complete, cool the reactor and add a high-boiling solvent like diphenyl ether or phenoxy biphenyl to reduce the viscosity of the reaction mixture.

-

Filter the mixture to remove the solid catalyst. The catalyst can be recycled.

-

The filtrate is then subjected to vacuum distillation to isolate the this compound product.

Protocol for Zeolite-Catalyzed Synthesis

Materials:

-

2,4-Toluenediamine (TDA)

-

Ethanol

-

HZSM-5 zeolite catalyst (pre-treated with NaOH solution)

Procedure:

-

Catalyst Preparation: Treat HZSM-5 zeolite with a 0.6 M NaOH solution. Wash, dry, and calcine the treated zeolite.

-

Charge a batch reactor with TDA, ethanol, and the prepared NaOH-treated HZSM-5 catalyst.

-

Seal the reactor and heat it to 330°C.

-

Maintain the reaction at this temperature for 5 hours with constant stirring.

-

After the reaction, cool the reactor to room temperature.

-

Separate the solid catalyst from the liquid product mixture by filtration.

-

The liquid product is then analyzed (e.g., by GC-MS) to determine the conversion of TDA and the selectivity to ETDA and this compound.

-

Purify the crude product by vacuum distillation to separate this compound from unreacted TDA, ETDA, and other byproducts.

Visualizations

This compound Synthesis Pathway

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow for Zeolite-Catalyzed Synthesis

Caption: Experimental workflow for this compound synthesis via zeolite catalysis.

Conclusion

The synthesis of Diethyltoluenediamine is a well-established industrial process with ongoing research focused on improving efficiency, selectivity, and sustainability. While the traditional Lewis acid-catalyzed route remains prevalent, the development of zeolite-based systems offers a promising green alternative. A thorough understanding of the reaction pathways, the influence of process parameters, and the mechanisms of byproduct formation is critical for optimizing the production of high-purity this compound for its wide range of applications in the polymer industry. Further research into novel catalytic systems and process optimization will continue to drive advancements in this field.

References

Detda CAS number 68479-98-1 technical data sheet

An In-depth Technical Guide to Diethyltoluenediamine (CAS Number: 68479-98-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyltoluenediamine (DETDA), a widely used aromatic diamine with the CAS number 68479-98-1. This compound is primarily utilized as a chain extender and curing agent in the polymer industry, particularly for polyurethane and epoxy resins.[1][2][3][4][5][6][7][8] This document summarizes its key physical and chemical properties, explores its primary applications with illustrative experimental protocols, and delves into its reaction mechanisms.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating easy comparison of its properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 68479-98-1 | [2][3] |

| EINECS Number | 270-877-4 | [2][6] |

| Molecular Formula | C11H18N2 | [1][2][6] |

| Molecular Weight | 178.28 g/mol | [1][3][6] |

| Appearance | Colorless to yellowish or light amber transparent liquid | [1][2][3][6] |

| Boiling Point | 301.4 °C to 308 °C at 760 mmHg | [2][3] |

| Freezing Point | -9 °C | [3] |

| Flash Point | 135 °C | [3] |

| Density (at 20°C) | 1.013 to 1.02 g/cm³ | [2][3] |

| Viscosity (at 20°C) | 280-290 mPa·s | [2][3] |

| Viscosity (at 25°C) | 155 mPa·s | [3] |

| Vapor Pressure (at 165°C) | 1.33 x 10³ Pa | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, acetone, and other polar organic solvents | [1][2] |

Table 2: Composition and Purity Specifications for Commercial this compound

| Component | Specification | Source(s) |

| Purity (this compound Content) | ≥ 97.5% - 98% | [5][6] |

| 3,5-Diethyltoluene-2,4-diamine Isomer | 75% - 82% | [5] |

| 3,5-Diethyltoluene-2,6-diamine Isomer | 17% - 24% | [5] |

| Toluene Diamine (TDA) Content | ≤ 0.1% | [5][6] |

| Moisture Content | ≤ 0.1% | [5][6] |

| Amine Value | 620-640 mg KOH/g | [5] |

Table 3: Performance Characteristics of this compound in Epoxy Resin Systems

The following table illustrates the effect of this compound as a curing agent on the properties of an epoxy resin (e.g., Epon 828), showcasing its performance relative to other curing agents like MDA.

| Property | This compound | MDA | This compound @ 100°C | Source(s) |

| Pot-life (min) | ~240 | - | - | [9] |

| Hardness (Shore A) | 28 | - | - | [9] |

| Tensile Strength (PSI) | 269 | - | - | [9] |

| Elongation (%) | 1177 | - | - | [9] |

| Tear Strength (lb/in) | 49 | - | - | [9] |

Note: The performance data can vary significantly based on the specific epoxy resin, formulation, and curing conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, offering a practical guide for laboratory and research applications.

Synthesis of Diethyltoluenediamine (this compound)

The industrial synthesis of this compound typically involves the ethylation of toluene diamine (TDA). A common method is outlined below, based on publicly available patent literature.

Materials:

-

Toluene diamine (TDA)

-

Ethylene

-

Catalyst (e.g., an 'aromatic amine-aluminum' catalyst system, or a zeolite catalyst)

-

Solvent (e.g., diphenyl ether or phenoxy biphenyl for catalyst recovery)

Procedure:

-

Charge a high-pressure reactor with toluene diamine and the chosen catalyst.

-

Heat the reactor to 150-200°C with stirring to form the catalyst system.

-

Purge the reactor with a small amount of ethylene to remove any generated hydrogen.

-

Increase the temperature to 290-330°C and introduce ethylene gas to a pressure of 6.0-8.0 MPa.

-

Maintain the reaction for a specified time (e.g., 0.75-1.2 hours) to allow for complete alkylation.

-

After the reaction, add a high-boiling solvent like diphenyl ether to reduce the viscosity of the mixture.

-

Filter the mixture to separate the catalyst for recycling.

-

The filtrate is then subjected to distillation to purify the this compound.

Preparation of a Polyurethane Elastomer using this compound as a Chain Extender

This protocol describes the preparation of a polyurethane elastomer, a common application for this compound.

Materials:

-

Polyurethane prepolymer (e.g., a TDI or MDI-based prepolymer)

-

Diethyltoluenediamine (this compound)

-

Degassing equipment (vacuum chamber)

-

Molding equipment

Procedure:

-

Preheat the polyurethane prepolymer to the recommended processing temperature (typically 70-100°C) to reduce its viscosity.

-

Degas the prepolymer under vacuum to remove any dissolved air or moisture.

-

Calculate the stoichiometric amount of this compound required based on the isocyanate (NCO) content of the prepolymer. The equivalent weight of this compound is approximately 89.14.

-

Heat the this compound to a moderate temperature (e.g., 50-70°C) to ensure good mixing.

-

Thoroughly mix the preheated and degassed prepolymer with the calculated amount of this compound. Mixing should be rapid and efficient due to the fast reaction rate.

-

Pour the reacting mixture into a preheated and release-coated mold.

-

Cure the cast elastomer in an oven at a specified temperature and duration (e.g., 100-120°C for 1-16 hours).

-

Post-cure the demolded part at a slightly elevated temperature for an extended period to ensure the completion of the reaction and stabilization of mechanical properties.

Curing of an Epoxy Resin with this compound

This protocol outlines the use of this compound as a curing agent for an epoxy resin.

Materials:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

Diethyltoluenediamine (this compound)

-

Mixing and application tools

Procedure:

-

Determine the appropriate mix ratio of epoxy resin to this compound based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of this compound (approximately 44.6). A common stoichiometric ratio is around 26.4 parts of this compound per 100 parts of a standard DGEBA resin.[10]

-

Pre-warm the epoxy resin to reduce its viscosity if necessary.

-

Thoroughly mix the epoxy resin and this compound until a homogeneous mixture is achieved.

-

Apply the mixture to the desired substrate or pour it into a mold.

-

The curing can be carried out at ambient temperature, although an elevated temperature cure (e.g., 80-150°C) is often employed to accelerate the process and enhance the final properties. The specific curing schedule will depend on the application and desired performance characteristics.

Standard Test Methods for Characterizing this compound-cured Polymers

The mechanical and physical properties of polyurethane and epoxy systems cured with this compound are typically evaluated using standardized test methods, such as those published by ASTM International.

-

Hardness (Durometer): ASTM D2240

-

Tensile Strength and Elongation: ASTM D412

-

Tear Strength: ASTM D624

-

Compression Set: ASTM D395

-

Specific Gravity: ASTM D792

Mandatory Visualizations

This section provides diagrams to visualize key processes and relationships related to this compound.

Diagram 1: Synthesis of Diethyltoluenediamine (this compound)

Caption: A simplified workflow for the industrial synthesis of this compound.

Diagram 2: Reaction Mechanism of this compound with an Isocyanate

Caption: The reaction of this compound with an isocyanate to form a stable urea linkage.

Diagram 3: Curing Mechanism of Epoxy Resin with this compound

Caption: The curing of an epoxy resin initiated by the amine groups of this compound.

Diagram 4: Logical Relationship - Effect of this compound Concentration on Polyurethane Properties

Caption: The general effect of increasing this compound concentration on key polyurethane properties.

Safety and Handling

This compound is a chemical that requires careful handling. It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[11][12][13] May cause damage to organs through prolonged or repeated exposure.[12] It is also considered very toxic to aquatic life with long-lasting effects.[12][13]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and protective clothing.[11][12]

-

Use in a well-ventilated area or with local exhaust ventilation.[14]

-

Avoid breathing vapors or mist.

-

Do not eat, drink, or smoke when handling this product.[11][12]

-

Wash hands thoroughly after handling.[11]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and direct sunlight.[13]

-

Avoid contact with oxidizing agents and isocyanates during storage.[14]

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For detailed toxicological and ecological information, refer to the manufacturer's SDS.[11][12][13][14]

References

- 1. The Power of this compound: Polyurethane, Coating, and Ink Advantages [chemball.com]

- 2. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]

- 3. CN101417953A - Synthesis method of diethyl toluene diamine - Google Patents [patents.google.com]

- 4. CN106946714A - A kind of synthetic technique of diethyltoluenediamine - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. gantrade.com [gantrade.com]

- 7. Palmer Holland, Inc. - Diethyl Toluene Diamine (this compound) - Amines - EP [products.palmerholland.com]

- 8. researchgate.net [researchgate.net]

- 9. Common Tests Used in the Cast Urethane Elastomer Industry [pma.memberclicks.net]

- 10. arxiv.org [arxiv.org]

- 11. Physical Properties of Urethanes Specified by ASTM [polydrive.com]

- 12. advanceseng.com [advanceseng.com]

- 13. Chemistry 211 Experiment 7 [home.miracosta.edu]

- 14. store.astm.org [store.astm.org]

The Reaction of DETDA with Isocyanates: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Diethyltoluenediamine (DETDA) is a highly effective aromatic diamine that plays a crucial role as a curing agent and chain extender in the synthesis of advanced polymers, particularly polyurethanes and polyureas.[1] Its reaction with isocyanates is the cornerstone of its utility, enabling the rapid formation of robust polymer networks with desirable physical and chemical properties. This guide provides an in-depth exploration of the core reaction mechanism, kinetics, influencing factors, and the analytical methods used to characterize this critical chemical transformation.

Core Reaction Mechanism: Nucleophilic Addition

The primary reaction between this compound and an isocyanate is a nucleophilic addition. The amine (-NH2) groups on the this compound molecule act as nucleophiles, attacking the electrophilic carbon atom of the isocyanate (-NCO) group.[1] This reaction results in the formation of a highly stable urea linkage (-NH-CO-NH-).

This compound possesses two primary amine groups, allowing it to react with two isocyanate groups. When reacting with diisocyanates (molecules with two -NCO groups), this functionality enables this compound to act as a chain extender, linking prepolymer chains together to build molecular weight and form a crosslinked polymer network.[2] This step-growth polymerization is fundamental to the formation of polyurea and polyurethane elastomers.[1]

Figure 1: this compound reacts with isocyanates via nucleophilic addition to form stable urea linkages.

Reaction Kinetics and Influencing Factors

The reaction between this compound and isocyanates is characterized by extremely fast kinetics, which is a significant advantage for applications requiring rapid curing times, such as Reaction Injection Molding (RIM) and spray polyurea coatings.[1][2]

Several factors influence the reaction rate:

-

Steric Hindrance: this compound is a sterically hindered aromatic diamine. The ethyl and methyl groups on the toluene ring create steric hindrance, which modulates its reactivity. This makes this compound significantly less reactive than unhindered aromatic diamines like toluene diamine (TDA), but much more reactive than other hindered diamines such as 4,4'-Methylenebis(2-chloroaniline) (MOCA).[3]

-

Electronic Effects: The two ethyl groups on the aromatic ring are electron-donating. This increases the electron density on the ring, which in turn activates the amine groups, making this compound more reactive in the isocyanate reaction.[4]

-

Temperature: As with most chemical reactions, the rate of reaction between this compound and isocyanates increases with temperature. However, due to its high intrinsic reactivity, the reaction proceeds rapidly even at room temperature.[4]

Compared to other diamine chain extenders, this compound offers a distinct reactivity profile. Its reaction rate with isocyanate (NCO) groups is considerably faster than that of Dimethylthiotoluenediamine (DMTDA) and MOCA.[3][5] This rapid curing contributes to efficient production cycles and minimizes the influence of environmental factors like humidity.[2][4]

Figure 2: Key factors influencing the reaction rate of this compound with isocyanates.

Quantitative Data Summary

The selection of a chain extender significantly impacts the processing parameters and final properties of the elastomer. The tables below summarize comparative data for this compound-based formulations.

Table 1: Comparison of Gel Time and Physical Properties in a RIM System

| Curative Composition | Mol Ratio | Gel Time (sec) | Tensile Strength (psi) | Elongation (%) | Die C Tear (pli) |

| 100% this compound | 1.0 | < 1 | 3841 | 190 | 432 |

| 50% this compound / 50% MOCA | 1.0 | 3.6 | 4755 | 150 | 750 |

Data sourced from a Reaction Injection Molding (RIM) example.[4] This table illustrates how blending this compound with a slower curative like MOCA can extend the gel time while enhancing certain physical properties like tensile and tear strength.

Table 2: Effect of this compound as a Co-Curative in a Spray Coating Formulation

| This compound eq% | SBMDA eq% | Pot-life (min) | Hardness (Shore A) | Tensile Strength (PSI) | Elongation (%) | Tear Strength (lb/in) |

| 10 | 90 | ~240 | 28 | 269 | 1177 | 49 |

| 20 | 80 | 176 | 40 | 372 | 1019 | 67 |

| 33 | 67 | 94 | 50 | 429 | 716 | 89 |

| 40 | 60 | 69 | 52 | 430 | 649 | 98 |

Data from a spray coating formulation using a prepolymer with 3.52% NCO.[4] This demonstrates that increasing the concentration of this compound systematically reduces the pot-life (increases reaction speed) while increasing hardness, tensile strength, and tear strength, at the expense of elongation.

Experimental Protocols

Characterizing the reaction between this compound and isocyanates involves monitoring the consumption of reactants and the formation of products over time. Standard analytical techniques are employed for this purpose.

Protocol 1: Monitoring Reaction via Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To determine the reaction kinetics by monitoring the disappearance of the isocyanate peak.

Methodology:

-

Sample Preparation: A mixture of the isocyanate prepolymer and this compound is prepared at a specific stoichiometric ratio and temperature.

-

FTIR Analysis: A small sample of the reacting mixture is placed between two KBr or NaCl plates.

-

Data Acquisition: FTIR spectra are recorded at regular time intervals. The characteristic absorption band for the NCO group appears around 2270 cm⁻¹. The formation of the urea linkage can be observed by the appearance of peaks corresponding to the C=O stretch (amide I) around 1640 cm⁻¹ and N-H bending (amide II) around 1550 cm⁻¹.

-

Kinetic Analysis: The rate of reaction is determined by plotting the absorbance of the NCO peak as a function of time. The disappearance of this peak signifies the consumption of the isocyanate and the progression of the curing reaction.

Protocol 2: Amine Value Titration

Objective: To quantify the amine content of this compound or to follow its consumption during the reaction.

Methodology:

-

Sample Preparation: A known mass of the amine-containing sample is dissolved in a suitable solvent (e.g., isopropanol).

-

Titration: The solution is titrated with a standardized solution of hydrochloric acid (HCl).[6]

-

Endpoint Detection: The endpoint of the titration can be determined using a colorimetric indicator or potentiometrically.

-

Calculation: The amine value, expressed as mg KOH/g, is calculated from the volume of titrant used.[6] By taking samples from the reaction mixture at different times, the rate of amine consumption can be determined.

Protocol 3: NCO Content Titration

Objective: To determine the percentage of reactive isocyanate groups in a prepolymer or to monitor their consumption during the reaction.

Methodology:

-

Sample Preparation: A known weight of the isocyanate-containing sample is reacted with an excess of a standard solution of di-n-butylamine (DBA) in a suitable solvent like toluene. The DBA reacts with all available NCO groups.

-

Back Titration: The excess, unreacted DBA is then back-titrated with a standardized solution of hydrochloric acid (HCl).

-

Calculation: The amount of DBA that reacted with the isocyanate is determined by the difference between the initial amount of DBA and the amount remaining. This is then used to calculate the %NCO content.

Figure 3: Experimental workflow for kinetic analysis using FTIR spectroscopy.

References

- 1. This compound [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. gantrade.com [gantrade.com]

- 5. The Power of this compound: Polyurethane, Coating, and Ink Advantages [chemball.com]

- 6. Chain Extenders and Curatives | Elastomers | Request Quote or Samples [tri-iso.com]

Solubility Profile of Diethyltoluenediamine (DETDA) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyltoluenediamine (DETDA), a key industrial chemical widely used as a curing agent and chain extender in polymer systems. This document collates available quantitative and qualitative solubility data for this compound in a range of common organic solvents. Detailed experimental protocols for determining the solubility of liquid aromatic amines are presented, offering a practical framework for researchers. Additionally, a schematic representation of this compound's role in polyurethane synthesis is provided to illustrate its application in polymerization processes.

Introduction

Diethyltoluenediamine (this compound) is a sterically hindered aromatic diamine that exists as a light yellow to amber liquid at room temperature. It is a crucial component in the production of polyurethanes, polyureas, and epoxy resins, where it influences the curing process and the final mechanical properties of the polymer.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for formulating homogeneous reaction mixtures, ensuring consistent processing, and achieving desired product performance. This guide aims to provide a centralized resource on the solubility of this compound for professionals in research and development.

Solubility Data

The solubility of this compound is dictated by its molecular structure, which includes both nonpolar (aromatic ring, ethyl and methyl groups) and polar (amine groups) moieties. This allows for a degree of solubility in a variety of solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound in common organic solvents.

| Solvent | Solvent Type | Solubility | Temperature (°C) | Citation |

| Water | Polar Protic | ~1% (w/w) | 20 | [3] |

| Water | Polar Protic | 23 g/L | 30 | [4] |

| Heptane | Nonpolar | ~3.5% (w/w) | 20 | [3] |

| Ethanol | Polar Protic | Miscible | Not Specified | [5] |

| Toluene | Nonpolar | Miscible | Not Specified | [5] |

| Alcohols | Polar Protic | Soluble | Not Specified | [6] |

| Ethers | Polar Aprotic | Soluble | Not Specified | |

| Ketones | Polar Aprotic | Soluble | Not Specified | |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Not Specified | [6] |

Note: "Soluble" is a qualitative description found in technical literature. For applications requiring precise concentrations, experimental determination of solubility is recommended.

Experimental Protocol for Determining Solubility of this compound

The following is a generalized protocol for determining the solubility of a liquid solute like this compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility determination.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

Diethyltoluenediamine (this compound), analytical grade

-

Selected organic solvent(s), HPLC grade

-

Volumetric flasks (various sizes)

-

Graduated cylinders

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

Glass vials with screw caps

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. This will be used to create a calibration curve for concentration analysis.

-

-

Sample Preparation (Equilibrium Method):

-

Add an excess amount of this compound to a known volume of the solvent in a series of glass vials. The presence of a distinct undissolved this compound phase should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Stir the mixtures vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, cease stirring and allow the undissolved this compound to settle.

-

Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microdroplets or impurities.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing work.

Visualization of this compound in Polyurethane Synthesis

This compound plays a critical role as a chain extender in the synthesis of polyurethanes. It reacts with isocyanate groups to form urea linkages, which contribute to the hard segment of the polymer, enhancing its mechanical properties. The following diagram illustrates this logical relationship in a simplified polyurethane synthesis workflow.

Caption: Workflow of Polyurethane-Urea Synthesis with this compound.

Conclusion

This technical guide has consolidated the available information on the solubility of Diethyltoluenediamine in common organic solvents. While quantitative data is limited for some solvents, the provided information and experimental protocol offer a robust starting point for researchers and formulators. The visualization of its role in polyurethane synthesis further clarifies its industrial significance. For critical applications, it is imperative to experimentally determine the solubility under the specific conditions of use.

References

- 1. Diethyl toluene diamine - Wikipedia [en.wikipedia.org]

- 2. gantrade.com [gantrade.com]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. Diethyltoluenediamine CAS 68479-98-1 this compound - Buy Diethyltoluenediamine, CAS 68479-98-1, this compound Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]

- 5. ketjen.com [ketjen.com]

- 6. Diethyltoluenediamine: properties, applications of in polymer and safety_Chemicalbook [chemicalbook.com]

Detda isomers and their reactivity differences

An In-depth Technical Guide to Diethyltoluenediamine (DETDA) Isomers and Their Reactivity Differences

Introduction

Diethyltoluenediamine (this compound) is a liquid aromatic diamine widely utilized as a highly effective chain extender and curing agent in the polymer industry, particularly for polyurethane and polyurea elastomers, as well as epoxy resin systems.[1][2][3] Its application is prevalent in processes like Reaction Injection Molding (RIM) and spray coatings, where its reactivity profile allows for rapid curing and the development of materials with superior mechanical and thermal properties.[4] Commercial this compound is not a single compound but a mixture of structural isomers.[2][5] This guide provides a detailed examination of the primary isomers of this compound, elucidates the principles governing their differential reactivity, presents available comparative data, and outlines the experimental protocols used to characterize their kinetic behavior.

The Isomers of Diethyltoluenediamine (this compound)

Commercial this compound is predominantly a mixture of two isomers of 3,5-diethyl-methylbenzene-diamine.[2][6] The typical composition of this mixture is approximately:

-

75.5% - 81.0% 3,5-diethyltoluene-2,4-diamine (2,4-DETDA)

-

18.0% - 20.0% 3,5-diethyltoluene-2,6-diamine (2,6-DETDA)[6]

The structural differences between these two primary isomers are illustrated below.

Core Principles of Aromatic Amine Reactivity

The reactivity of the this compound isomers, particularly in their common reactions with isocyanates and epoxides, is governed by the nucleophilicity of the nitrogen atoms in the amino groups (-NH₂). This nucleophilicity is modulated by a combination of electronic and steric effects imposed by the substituents on the aromatic ring.

3.1 Electronic Effects The lone pair of electrons on the nitrogen atom of an aromatic amine can be delocalized into the π-system of the benzene ring through resonance.[7] This delocalization reduces the electron density on the nitrogen, making it less basic and less nucleophilic compared to aliphatic amines. The alkyl groups (methyl and ethyl) on the this compound molecule are electron-donating groups (EDGs) that counteract this effect to some extent via an inductive effect (+I), pushing electron density into the ring and slightly increasing the nucleophilicity of the amino groups.[8]

3.2 Steric Effects Steric hindrance plays a critical role in the reactivity of this compound.[2] Bulky groups positioned ortho (adjacent) to an amino group can physically obstruct the path of an incoming electrophile (like an isocyanate group), slowing the reaction rate.[7] Furthermore, significant ortho-substitution can force the amino group out of the plane of the aromatic ring, which inhibits resonance delocalization of the nitrogen lone pair. This "steric inhibition of resonance" can increase the electron density on the nitrogen, making it more basic, but the physical hindrance often remains the dominant factor in slowing the reaction rate.[7]

Reactivity Differences Between this compound Isomers

The structural arrangement of the alkyl groups relative to the two amino groups in the 2,4- and 2,6-isomers results in different local steric environments, leading to unequal reactivities. One study noted that the reaction of the this compound isomer mixture with phenyl isocyanate could not be easily modeled with simple kinetics due to the unequal reactivity of the two amine groups.[9]

-

In 3,5-diethyltoluene-2,4-diamine (2,4-DETDA):

-

The amino group at the C4 position is flanked by two ethyl groups.

-

The amino group at the C2 position is flanked by a methyl group and an ethyl group.

-

-

In 3,5-diethyltoluene-2,6-diamine (2,6-DETDA):

-

Both amino groups (at C2 and C6) are in identical steric environments, each flanked by a methyl group and an ethyl group.

-

The amino group at the C4 position in the 2,4-isomer is the most sterically hindered, being ortho to two ethyl groups. Consequently, it is expected to be the least reactive. The amino groups in the 2,6-isomer and the C2 amino group in the 2,4-isomer have similar steric environments (ortho to one methyl and one ethyl group) and are therefore expected to have comparable, and higher, reactivity than the C4 amino group of the 2,4-isomer. This difference in reactivity within the isomer mixture influences the overall curing profile and the final polymer network structure.

Quantitative Reactivity Data

Table 1: Qualitative Reactivity Comparison of Amine Curatives

| Curing Agent | Chemical Name | Relative Reactivity with Isocyanates | Key Features |

|---|---|---|---|

| This compound | Diethyltoluenediamine | Fast | Liquid at room temp; rapid cure for RIM and spray applications.[2][4] |

| DMTDA | Dimethylthiotoluenediamine | Slower than this compound | Longer pot life than this compound. |

| MOCA | 4,4'-Methylenebis(2-chloroaniline) | Much slower than this compound | Solid curative; requires heating for processing.[4] |

| TDA | Toluenediamine | Very Fast | Less sterically hindered than this compound, leading to very high reactivity.[2] |

Reaction Mechanisms

The primary reaction of this compound in polyurethane and polyurea systems is the nucleophilic addition of its amine groups to the electrophilic carbon of an isocyanate group, forming a stable urea linkage. This reaction proceeds rapidly at ambient temperatures.

Experimental Protocols for Reactivity Assessment

The reactivity of this compound isomers can be quantitatively assessed using several analytical techniques. The following sections detail the methodologies for three common approaches.

7.1 Kinetic Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: This method monitors the progress of the amine-isocyanate reaction in real-time by tracking the disappearance of the characteristic isocyanate (-NCO) absorption band in the infrared spectrum.[10][11] The -NCO group has a strong, sharp absorption peak around 2250-2285 cm⁻¹, which is typically well-isolated from other peaks.[10] The rate of decrease in the area of this peak is directly proportional to the rate of reaction.

-

Methodology:

-

Sample Preparation: The this compound isomer (or mixture) and the isocyanate compound are pre-conditioned to the desired reaction temperature. They are then rapidly and thoroughly mixed in stoichiometric amounts.

-

Data Acquisition: A small sample of the reacting mixture is immediately placed onto the attenuated total reflectance (ATR) crystal of an FTIR spectrometer, often equipped with a fiber-optic probe for in-situ monitoring.[10][12]

-

Spectral Monitoring: FTIR spectra are collected at regular, short time intervals (e.g., every 30-60 seconds) over the course of the reaction.[11]

-

Data Analysis: The area of the isocyanate peak at ~2270 cm⁻¹ is calculated for each spectrum. A plot of isocyanate concentration (proportional to peak area) versus time is generated.[10]

-

Kinetic Modeling: The resulting concentration-time data can be fitted to appropriate rate laws (e.g., second-order kinetics) to determine the reaction rate constant (k).

-

-

Diagram of Experimental Workflow:

Figure 4: Workflow for Kinetic Analysis using FTIR.

7.2 Cure Kinetics Analysis via Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the heat flow associated with the exothermic curing reaction between an amine and an epoxy resin.[13] The rate of heat evolution is directly proportional to the rate of reaction. By conducting experiments at different temperatures (isothermal) or at different heating rates (non-isothermal or dynamic), kinetic parameters such as activation energy (Ea) and reaction order (n) can be determined.[13][14]

-

Methodology (Isothermal DSC):

-

Sample Preparation: A precise amount of the this compound isomer and epoxy resin are accurately weighed and thoroughly mixed. A small, hermetically sealed aluminum DSC pan is prepared with a few milligrams of the mixture.

-

Instrument Setup: The DSC instrument is programmed to rapidly heat the sample to a specific isothermal cure temperature (e.g., 100°C).

-

Data Acquisition: The sample is held at the isothermal temperature, and the heat flow (in mW) is recorded as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

-

Data Analysis: The total area of the exothermic peak corresponds to the total heat of reaction (ΔH_total). The heat evolved up to a certain time t (ΔH_t) is used to calculate the degree of conversion, α (α = ΔH_t / ΔH_total).

-

Kinetic Modeling: A plot of conversion (α) versus time is generated. This data, often from experiments at several different temperatures, is then fitted to kinetic models (e.g., the Kamal autocatalytic model) to extract the kinetic parameters.[15]

-

7.3 Pot Life and Gel Time Determination

-

Principle: Pot life is a practical measure of reactivity, defined as the time it takes for a specific mass of a mixed resin system to double or quadruple in viscosity at a given temperature.[16][17] Gel time is the point at which the liquid mixture begins to transition into a gel-like solid.[16] These parameters are crucial for determining the working time available for processing the material.

-

Methodology (ASTM D2471 - Gel Time):

-

Sample Preparation: A standardized mass of the resin (e.g., epoxy) and curing agent (this compound isomer) are mixed thoroughly in a standard container (e.g., a test tube or beaker).[18]

-

Measurement: The container is placed in a temperature-controlled environment (e.g., a 25°C water bath).[18] A timer is started immediately after mixing.

-

Endpoint Determination: The mixture is periodically probed with a spindle or stirrer. The gel time is recorded as the time when the material becomes viscous enough to support the weight of the probe or when it can no longer be stirred.[18] Alternatively, an automated viscometer can be used to continuously measure the viscosity increase over time.[18]

-

Conclusion

The reactivity of Diethyltoluenediamine is a complex function of its isomeric composition. Commercial this compound, a blend primarily of 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine, exhibits a fast but controllable cure profile that is highly valued in demanding polymer applications. The differences in reactivity between the isomers arise from the varied steric hindrance around the amino functional groups, which directly impacts their nucleophilicity. While quantitative kinetic data for the individual isomers is sparse, their reactivity can be reliably characterized using established experimental protocols such as FTIR spectroscopy, DSC, and viscometric analysis. A thorough understanding of these principles and analytical methods is essential for researchers and professionals seeking to optimize curing processes and tailor the final properties of high-performance polymers.

References

- 1. Page loading... [wap.guidechem.com]

- 2. DIETHYL TOLUENE DIAMINE (this compound) - Ataman Kimya [atamanchemicals.com]

- 3. Diethyl toluene diamine - Wikipedia [en.wikipedia.org]

- 4. DIETHYL TOLUENE DIAMINE - Ataman Kimya [atamanchemicals.com]

- 5. Diethyl toluene diamine - Wikiwand [wikiwand.com]

- 6. cbstyle.oss-cn-shanghai.aliyuncs.com [cbstyle.oss-cn-shanghai.aliyuncs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. experts.umn.edu [experts.umn.edu]

- 10. m.remspec.com [m.remspec.com]

- 11. mt.com [mt.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. thermalsupport.com [thermalsupport.com]

- 15. researchgate.net [researchgate.net]

- 16. epotek.com [epotek.com]

- 17. Epoxy & Polyurethane | Pot life of 2 part products | Concrete Colour Systems [concretecoloursystems.com.au]

- 18. omniskompozit.com [omniskompozit.com]

Exploratory Studies of Diethyltoluenediamine (DETDA) in Novel Polymer Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyltoluenediamine (DETDA) is a liquid aromatic diamine that serves as a highly effective and versatile chain extender and curing agent in the synthesis of a variety of polymers. Its unique chemical structure, characterized by two amino groups attached to a toluene ring with two ethyl substituents, imparts a combination of high reactivity, low viscosity, and the ability to enhance the mechanical and thermal properties of the resulting polymers. This technical guide provides a comprehensive overview of the role of this compound in the synthesis of polyurethanes, polyureas, and epoxy resins. It includes a summary of quantitative data on polymer properties, detailed experimental protocols derived from publicly available literature, and visualizations of reaction pathways and experimental workflows to aid in research and development.

Introduction to Diethyltoluenediamine (this compound)

This compound is a sterically hindered aromatic diamine, primarily consisting of a mixture of the 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine isomers.[1] It is a liquid at room temperature, which offers significant processing advantages over solid aromatic diamines like 4,4'-methylenebis(2-chloroaniline) (MOCA).[2] Its lower toxicity profile compared to other aromatic amines has also contributed to its widespread adoption in various industrial applications.[2]

The key attributes of this compound that make it a valuable component in polymer synthesis include:

-

High Reactivity: The electron-donating ethyl groups on the aromatic ring activate the amine groups, leading to a fast reaction with isocyanates and epoxides.[2][3] This rapid curing is particularly advantageous in applications like reaction injection molding (RIM) and spray coatings.[2][4][5]

-

Enhanced Mechanical Properties: The incorporation of this compound into polymer backbones typically results in materials with improved hardness, tensile strength, tear strength, and overall durability.[2][6]

-

Improved Thermal Stability: The aromatic nature of this compound contributes to a higher glass transition temperature (Tg) and better thermal stability of the cured polymers.[7]

-

Low Viscosity: As a liquid, this compound is easy to handle and mix with prepolymers and resins, facilitating processing and ensuring a more uniform cure.[2][8]

Applications of this compound in Polymer Synthesis

This compound is predominantly used in three main classes of polymers: polyurethanes, polyureas, and epoxy resins.

Polyurethanes

In polyurethane synthesis, this compound functions as a chain extender for isocyanate-terminated prepolymers. The reaction between the amine groups of this compound and the isocyanate groups of the prepolymer forms urea linkages, resulting in a polyurethane-urea (PUU) elastomer.[6] These materials exhibit excellent mechanical properties and are used in demanding applications such as automotive parts, industrial wheels, and coatings.[9]

Polyureas

The reaction of this compound with a diisocyanate is extremely fast, making it ideal for spray polyurea systems.[10] This rapid reaction allows for the quick formation of a seamless, durable, and waterproof membrane, which is widely used for protective coatings in construction, infrastructure, and automotive applications.[8]

Epoxy Resins

As a curing agent for epoxy resins, this compound's two primary amine groups can react with the epoxy groups to form a highly cross-linked, rigid thermoset.[2] The resulting epoxy systems exhibit excellent mechanical strength, chemical resistance, and high-temperature performance.[11][12] The slower cure rate of aromatic amines like this compound compared to aliphatic amines provides a longer working time or "pot life" for epoxy formulations.[4]

Quantitative Data on Polymer Properties

The following tables summarize quantitative data on the properties of polymers synthesized using this compound, based on information from various sources.

Table 1: Mechanical Properties of Polyurethane Coatings with SBMDA/DETDA Curative Composition

| This compound eq% | Pot-life (min) | Hardness (Shore A) | Tensile Strength (PSI) | Elongation (%) | Tear Strength (lb/in) |

| 10 | ~240 | 28 | 269 | 1177 | 49 |

| 20 | 176 | 40 | 372 | 1019 | 67 |

| 33 | 94 | 50 | 429 | 716 | 89 |

| 40 | 69 | 52 | 430 | 649 | 98 |

Data extracted from a patent on coating compositions, where SBMDA is a co-curative.[13]

Table 2: Thermal Properties of Epoxy Resins Cured with this compound

| Epoxy System | Curing Conditions | Glass Transition Temperature (Tg) | Heat Deflection Temperature |

| EPON 862 / this compound | Not specified | - | - |

| DGEBF / this compound | >90% cure | Within experimental range | - |

| DGEBA / this compound | Not specified | Higher than DGEBA/TETA system | - |

| Generic Epoxy / Primacure this compound 80 | 100-200°C | 204°C | 175°C |

Data compiled from various sources.[1][7][11][12]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of polymers using this compound, based on the principles described in the cited literature.

Synthesis of a this compound-cured Polyurethane Elastomer (Generalized Protocol)

-

Prepolymer Preparation: An isocyanate-terminated prepolymer is synthesized by reacting a diisocyanate (e.g., MDI) with a polyol (e.g., polytetramethylene ether glycol - PTMEG) in a reactor under a nitrogen atmosphere. The reaction is typically carried out at a temperature of 60-80°C for 2-4 hours. The NCO content of the prepolymer is monitored by titration.

-

Mixing and Curing: The prepolymer is cooled to a suitable temperature (e.g., 40-60°C). This compound is then added to the prepolymer with vigorous mixing. The stoichiometry is typically controlled by the ratio of NCO groups in the prepolymer to the NH2 groups in this compound.

-

Casting and Post-Curing: The mixture is quickly poured into a preheated mold and cured at an elevated temperature (e.g., 100-120°C) for several hours to complete the reaction and achieve optimal properties.

Synthesis of a this compound-cured Epoxy Resin (Generalized Protocol)

-

Resin and Curing Agent Preparation: A liquid epoxy resin (e.g., Diglycidyl Ether of Bisphenol A - DGEBA) is preheated to reduce its viscosity (e.g., 50-60°C).

-

Mixing: The stoichiometric amount of this compound is added to the epoxy resin. The components are thoroughly mixed until a homogeneous mixture is obtained. The weight ratio of epoxy resin to this compound is crucial for achieving the desired properties. For example, for EPON 862, a ratio of 100/26.4 by weight is recommended.[11]

-

Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.

-

Curing: The mixture is poured into a mold and cured in an oven. A typical curing cycle might be 2 hours at 80°C followed by 3 hours at 150°C. The exact curing schedule will depend on the specific epoxy resin and the desired final properties.

Synthesis of a Novel Poly(ether imide) with this compound (Generalized Protocol)

-

Monomer Reaction: A dianhydride is reacted with this compound in a high-boiling aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or m-cresol under a nitrogen atmosphere.[14][15]

-

Poly(amic acid) Formation: The reaction is initially carried out at room temperature to form a poly(amic acid) solution.

-

Imidization: The poly(amic acid) is then converted to the poly(ether imide) by either chemical or thermal imidization.

-

Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the solution and stirred at room temperature.

-

Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in stages to a high temperature (e.g., up to 300°C) to drive off the water and form the imide rings.

-

Visualizations

Reaction Pathways

The following diagrams illustrate the fundamental chemical reactions involved in the synthesis of polymers using this compound.

Caption: Polyurethane-Urea formation from Isocyanate and this compound.

Caption: Epoxy resin curing reaction with this compound.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel polymer using this compound.

References

- 1. Primacure this compound 80 | Buy, Quote, Sample | Epoxies and Polyurethanes [tri-iso.com]

- 2. gantrade.com [gantrade.com]

- 3. The Power of this compound: Polyurethane, Coating, and Ink Advantages [chemball.com]

- 4. DIETHYL TOLUENE DIAMINE - Ataman Kimya [atamanchemicals.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. Diethyltoluenediamine: properties, applications of in polymer and safety_Chemicalbook [chemicalbook.com]

- 7. Comparative investigation of thermal and mechanical properties of cross-linked epoxy polymers with different curing agents by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diethyl Toluene Diamine – this compound-DETDA_QICHEN [qichenchemical.com]

- 9. gantrade.com [gantrade.com]

- 10. This compound (Ethacure 100) Curing Agent For Spray Polyurea Elastomer (SPUA) [m.exceedchemical.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. US8536297B2 - Coating composition - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

understanding the reactivity of Detda's amine groups

An In-depth Technical Guide to the Reactivity of Diethyltoluenediamine (DETDA) Amine Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the amine groups in Diethyltoluenediamine (this compound). This compound is a crucial aromatic diamine that serves as a highly effective curing agent and chain extender in the synthesis of advanced polymers, particularly polyurethanes, polyureas, and epoxy resins.[1][2] Its unique molecular structure governs its reactivity, offering a combination of rapid curing and excellent physical properties in the final products.[2][3]

Core Concepts of this compound Reactivity

This compound's reactivity is primarily dictated by its two amine (-NH₂) groups attached to a toluene aromatic ring. The presence of two ethyl groups ortho to the amine functionalities introduces significant steric hindrance, which modulates the reactivity of these amine groups.[4] While this steric bulk slows the reaction rate compared to simpler aromatic amines like toluene diamine (TDA), the electron-donating nature of these alkyl groups increases the nucleophilicity of the amines, making them highly reactive towards electrophiles such as isocyanates and epoxides.[4][5]

The reactivity of this compound is a key factor in its widespread industrial applications, including in reaction injection molding (RIM), spray polyurea elastomers (SPUA), and as a hardener for epoxy resins.[1][6]

Reactivity with Isocyanates

The reaction between this compound's amine groups and isocyanate (-NCO) groups is a rapid nucleophilic addition that forms a stable urea linkage (-NH-CO-NH-).[1][7] This reaction is the fundamental basis for the formation of polyurea and polyurethane-urea polymers.[1] The reaction rate of this compound with isocyanates is significantly faster than that of other common diamine curatives like Dimethylthiotoluenediamine (DMTDA) and 4,4'-Methylenebis(2-chloroaniline) (MOCA).[5][6]

Reactivity with Epoxy Resins

This compound also serves as an effective curing agent for epoxy resins. The primary and secondary amine hydrogens react with the electrophilic carbon of the epoxy ring in a ring-opening addition reaction.[8] Each of this compound's two amine groups can react with two epoxy groups, meaning one molecule of this compound can form crosslinks with up to four epoxy molecules, creating a dense and rigid polymer network.[4] This high crosslinking density imparts excellent thermal and mechanical properties to the cured epoxy resin.[8]

Studies have shown that the reactivity of the primary amine in this compound is greater than that of the secondary amine that is formed after the initial reaction.[5] The overall reactivity of this compound in epoxy systems is also influenced by the structure of the epoxy resin itself.[5]

Quantitative Reactivity Data

The following tables summarize quantitative data on the reactivity of this compound and the properties of this compound-cured polymers from various studies.

Table 1: Comparative Reactivity of Aromatic Diamines in Epoxy Systems

| Diamine | Relative Reactivity of Primary Amine | Relative Reactivity of Secondary Amine |

| This compound | > DDS > DMTDA | > DMTDA > DDS |

| DDS | < this compound | < this compound |

| DMTDA | < this compound | < this compound |

Source: Adapted from Chern et al. (2004). The study used near-infrared spectroscopy to determine the reactivity order with various epoxy resins.[5]

Table 2: Physical Properties of this compound as a Co-Curative in a Spray Coating Formulation

| This compound eq% | Pot-life (min) | Hardness (Shore A) | Tensile Strength (PSI) | Elongation (%) |

| 10 | ~240 | 28 | 269 | 1177 |

| 20 | 176 | 40 | 372 | 1019 |

| 33 | 94 | 50 | 429 | 716 |

| 40 | 69 | 52 | 430 | 649 |

Source: Gantrade, reporting data from patent US8536297 B2.[4]

Table 3: Comparison of this compound and MDA as Curing Agents for Epoxy Epon 828

| Property | Cured with this compound | Cured with MDA |

| Tensile Strength (psi) | 11,000 | 11,200 |

| Tensile Modulus (psi) | 380,000 | 420,000 |

| Flexural Strength (psi) | 18,000 | 17,000 |

| Flexural Modulus (psi) | 390,000 | 420,000 |

Source: Gantrade.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the reactivity of this compound's amine groups.

Kinetic Analysis by Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a powerful technique for monitoring the real-time consumption of functional groups during a curing reaction.

Objective: To determine the reaction kinetics of this compound with epoxy resins by monitoring the disappearance of the primary and secondary amine peaks and the epoxy peak.

Materials and Equipment:

-

NIR Spectrometer (e.g., Avantes AvaSpec-NIR512-1.7-HSC-EVO) with a spectral range covering at least 900-1700 nm (11000 – 5880 cm⁻¹).[9]

-

Fiber-optic probe.

-

Temperature-controlled sample holder.

-

This compound and epoxy resin (e.g., DGEBA).

-

Solvent (if required for sample preparation).

-

Data acquisition and analysis software.

Procedure:

-

Sample Preparation: Stoichiometric amounts of this compound and the epoxy resin are thoroughly mixed at a controlled temperature.

-

Background Spectrum: A background spectrum of the empty sample holder or a reference material is collected.

-

Data Acquisition: The mixed sample is immediately placed in the temperature-controlled holder, and NIR spectra are collected at regular intervals (e.g., every 30-60 seconds).[4] Key parameters to set include an integration time of around 1.75ms and a resolution of 8 cm⁻¹.[4][9]

-

Spectral Analysis: The spectra are analyzed to monitor the change in absorbance of specific peaks over time. The primary amine group has a characteristic absorption band around 4930 cm⁻¹, and the epoxy group has a band around 4530 cm⁻¹.[9]

-

Kinetic Modeling: The conversion (α) is calculated from the decrease in the peak area of the reactive groups. The rate of reaction (dα/dt) can then be determined and fitted to kinetic models to obtain rate constants and activation energies.[3][9]

Cure Behavior by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the curing reaction, providing information on the total heat of reaction, the rate of cure, and the glass transition temperature (Tg).

Objective: To characterize the curing profile and determine the kinetic parameters of this compound-based thermoset formulations.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC).

-

Hermetically sealed aluminum pans.

-

This compound and co-reactant (isocyanate or epoxy).

-

Analytical balance.

Procedure:

-

Sample Preparation: A small amount of the thoroughly mixed reactive formulation (typically 5-10 mg) is accurately weighed into a DSC pan and hermetically sealed.

-

Dynamic Scan: To determine the total heat of reaction (ΔH_total), the sample is heated at a constant rate (e.g., 5, 10, or 15 °C/min) over a temperature range that encompasses the entire curing exotherm.[10][11]

-

Isothermal Scan: To study the reaction rate at a specific temperature, the DSC is pre-heated to the desired isothermal temperature. The sample is then quickly placed in the DSC, and the heat flow is recorded as a function of time until the reaction is complete.[12]

-

Data Analysis:

-

The total heat of reaction is determined by integrating the area under the exothermic peak from the dynamic scan.

-

The degree of conversion (α) at any time (t) in an isothermal scan is the partial heat of reaction at that time divided by the total heat of reaction (α = ΔH_t / ΔH_total).[13]

-

The rate of cure (dα/dt) is proportional to the heat flow (dH/dt).

-

Kinetic parameters such as activation energy (Ea) can be calculated using methods like the Kissinger or Flynn-Wall-Ozawa methods from a series of dynamic scans at different heating rates.[10][14]

-

Gel Time Determination by Rheometry

Rheological measurements are used to determine the gel point of a curing system, which is the point where the material transitions from a liquid to a solid-like state.

Objective: To measure the gel time of a this compound-cured resin system under isothermal conditions.

Materials and Equipment:

-

Rotational rheometer with parallel plate geometry (disposable plates are recommended).[15]

-

Temperature-controlled chamber.

-

This compound and co-reactant.

Procedure:

-

Instrument Setup: The rheometer is equipped with parallel plates and preheated to the desired isothermal cure temperature.

-

Sample Loading: The this compound and co-reactant are mixed and immediately loaded onto the bottom plate of the rheometer. The gap is set (e.g., 1 mm), and any excess material is trimmed.[15]

-

Measurement: An oscillatory time sweep is performed at a constant frequency (e.g., 1 Hz) and a small strain (e.g., 0.05-0.3%) to ensure the measurement is within the linear viscoelastic region.[15][16] The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are monitored over time.

-

Gel Point Determination: The gel time is typically identified as the point where the storage modulus (G') and the loss modulus (G'') curves intersect (tan δ = G''/G' = 1).

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways of this compound's amine groups.

Reaction with Isocyanate

Caption: Nucleophilic addition of this compound's amine to an isocyanate group.

Reaction with Epoxy Resin

Caption: Stepwise reaction of this compound with epoxy, showing autocatalysis.

Experimental Workflow for Kinetic Analysis

Caption: General workflow for experimental kinetic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 4. azom.com [azom.com]

- 5. Item - Influence of substituents on the kinetics of epoxy/aromatic diamine resin systems - Deakin University - Figshare [dro.deakin.edu.au]

- 6. research.itu.edu.tr [research.itu.edu.tr]

- 7. Decoding isocyanates: A deep dive into isocyanates - Doxu Chemical [doxuchem.com]

- 8. researchgate.net [researchgate.net]

- 9. avantesusa.com [avantesusa.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]